molecular formula C10H16N2 B3351500 2,4-Diethylbenzene-1,3-diamine CAS No. 36394-50-0

2,4-Diethylbenzene-1,3-diamine

Cat. No.: B3351500
CAS No.: 36394-50-0
M. Wt: 164.25 g/mol
InChI Key: KELUYBRGBRRUCW-UHFFFAOYSA-N
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Description

2,4-Diethylbenzene-1,3-diamine: is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, where two ethyl groups are attached to the benzene ring at the 2 and 4 positions, and two amino groups are attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethylbenzene-1,3-diamine typically involves the following steps:

    Nitration of Diethylbenzene: The starting material, 2,4-diethylbenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 1 and 3 positions.

    Reduction of Nitro Groups: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethylbenzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with a metal catalyst, or chemical agents like sodium borohydride, are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl, N-acyl, or N-sulfonyl derivatives.

Scientific Research Applications

2,4-Diethylbenzene-1,3-diamine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It can be used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound can be used as a precursor for the synthesis of biologically active molecules.

    Medicinal Chemistry: It may be explored for the development of pharmaceutical compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,4-Diethylbenzene-1,3-diamine depends on its specific application. In organic synthesis, it acts as a nucleophile due to the presence of amino groups, which can participate in various chemical reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzene-1,3-diamine: Similar structure but with methyl groups instead of ethyl groups.

    2,4-Diethylbenzene-1,3-diol: Similar structure but with hydroxyl groups instead of amino groups.

    2,4-Diethylbenzene-1,3-dinitrile: Similar structure but with nitrile groups instead of amino groups.

Uniqueness

2,4-Diethylbenzene-1,3-diamine is unique due to the presence of both ethyl and amino groups, which confer specific chemical reactivity and potential applications that differ from its analogs. The ethyl groups provide steric hindrance and hydrophobic character, while the amino groups offer nucleophilicity and the ability to form hydrogen bonds.

Properties

IUPAC Name

2,4-diethylbenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELUYBRGBRRUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)N)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562574
Record name 2,4-Diethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36394-50-0
Record name 2,4-Diethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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